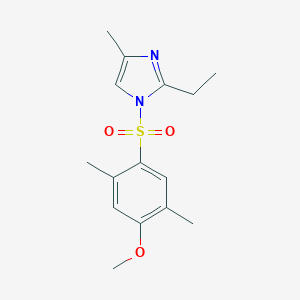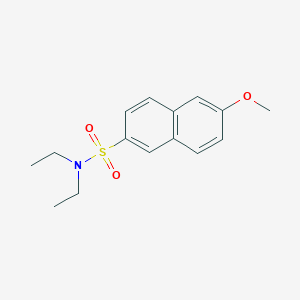
N,N-diethyl-6-methoxynaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-6-methoxynaphthalene-2-sulfonamide (also known as DNS) is a chemical compound that has gained attention in scientific research due to its unique properties. DNS is a sulfonamide derivative that has been used in various studies as a fluorescent probe, a photosensitizer, and a potential therapeutic agent for various diseases.
Applications De Recherche Scientifique
DNS has been used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe to study the binding of ligands to proteins and DNA. DNS has also been used as a photosensitizer for photodynamic therapy, which is a type of cancer treatment that involves the use of light and a photosensitizing agent to kill cancer cells. Additionally, DNS has been studied as a potential therapeutic agent for various diseases, including Alzheimer's disease, cancer, and inflammation.
Mécanisme D'action
The mechanism of action of DNS is not fully understood, but it is believed to be related to its ability to bind to proteins and DNA. DNS has been shown to bind to the hydrophobic pockets of proteins, which can affect their function. It has also been shown to intercalate into DNA, which can affect DNA replication and transcription.
Biochemical and Physiological Effects:
DNS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. DNS has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, DNS has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DNS in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, DNS is relatively easy to synthesize and can be obtained in high yields with high purity. However, one limitation of using DNS is its potential toxicity, which may limit its use in certain experiments. Additionally, DNS may not be suitable for all types of experiments, as its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on DNS. One direction is to further study its potential as a therapeutic agent for various diseases, including Alzheimer's disease, cancer, and inflammation. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. Additionally, further research is needed to determine the potential toxicity of DNS and its suitability for use in various types of experiments.
Méthodes De Synthèse
DNS can be synthesized by reacting 6-methoxy-2-naphthalenesulfonyl chloride with diethylamine. The reaction results in the formation of DNS as a white solid with a melting point of 98-100°C. The synthesis method of DNS has been well-established, and the compound can be obtained in high yields with high purity.
Propriétés
Formule moléculaire |
C15H19NO3S |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N,N-diethyl-6-methoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-4-16(5-2)20(17,18)15-9-7-12-10-14(19-3)8-6-13(12)11-15/h6-11H,4-5H2,1-3H3 |
Clé InChI |
WFPBJAYMFLBHCK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



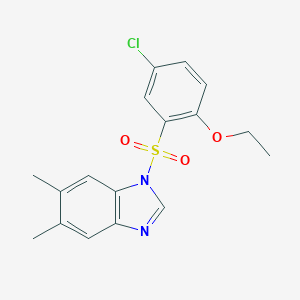
![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
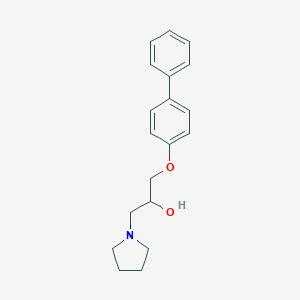
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)
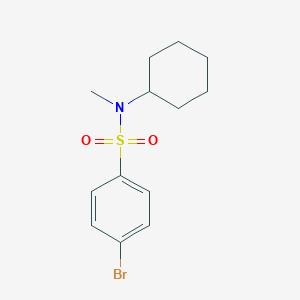
![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)
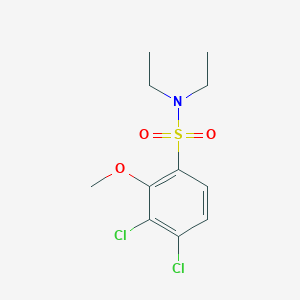
![1-[(4-Butoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B245709.png)
![1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B245718.png)
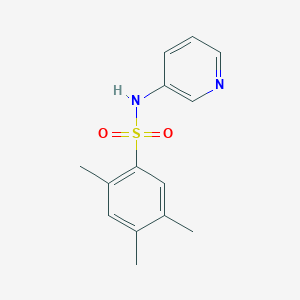
![2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether](/img/structure/B245725.png)
